An In-depth Technical Guide to the Physicochemical Properties of Fmoc-3,4-dichloro-L-homophenylalanine
An In-depth Technical Guide to the Physicochemical Properties of Fmoc-3,4-dichloro-L-homophenylalanine
Introduction: The Strategic Value of a Halogenated Homophenylalanine Derivative
In the landscape of peptide synthesis and medicinal chemistry, the incorporation of non-canonical amino acids is a cornerstone strategy for developing novel therapeutics with enhanced potency, stability, and pharmacokinetic profiles. Fmoc-3,4-dichloro-L-homophenylalanine (Fmoc-L-hPhe(3,4-Cl₂)-OH) emerges as a pivotal building block in this arena. This technical guide provides a comprehensive overview of its core physicochemical properties, analytical characterization, and strategic applications, grounded in established scientific principles.
The molecule's architecture is distinguished by three key features: the L-homophenylalanine backbone, which extends the peptide chain by a single methylene group compared to its proteinogenic counterpart; the dichloro-substitution on the phenyl ring, which introduces significant electronic and steric modifications; and the fluorenylmethoxycarbonyl (Fmoc) protecting group, essential for modern solid-phase peptide synthesis (SPPS). The presence of two chlorine atoms on the phenyl ring enhances its utility, allowing for the creation of complex peptides with potentially improved stability and bioactivity.[1] This modification is particularly valuable in designing peptide-based therapeutics, including inhibitors and other biologically active compounds, where precise control over the amino acid sequence is critical.[1][2]
Molecular and Physicochemical Profile
A precise understanding of the fundamental properties of Fmoc-3,4-dichloro-L-homophenylalanine is critical for its effective use in synthesis and downstream applications. The following table summarizes its key identifiers and physicochemical data.
| Property | Value | Source(s) |
| IUPAC Name | (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(3,4-dichlorophenyl)butanoic acid | [3] |
| CAS Number | 1260616-12-3 | [3][4] |
| Molecular Formula | C₂₅H₂₁Cl₂NO₄ | [2] |
| Molecular Weight | 470.35 g/mol | [2][3] |
| Appearance | White powder | [2] |
| Purity | Typically ≥95-98% (by HPLC) | [2][3] |
| Storage Conditions | 0-8 °C | [2] |
| SMILES | O=C(O)NC(OCC2C3=CC=CC=C3C4=CC=CC=C24)=O | [3] |
Note: Specific values for melting point and optical rotation for the α-homophenylalanine derivative (CAS 1260616-12-3) are not consistently reported across commercial suppliers. The optical rotation for the related β-homophenylalanine derivative (CAS 270063-52-0) is documented as [α]D²⁰ = -21.0 ± 2º (c=1 in DMF), highlighting the importance of verifying the specific isomer being used.[2]
Core Applications in Advanced Peptide Science
The utility of Fmoc-3,4-dichloro-L-homophenylalanine extends across several domains of chemical biology and drug discovery.
-
Solid-Phase Peptide Synthesis (SPPS): As an Fmoc-protected amino acid, its primary application is as a monomer building block in SPPS.[2] The Fmoc group provides robust, base-labile protection of the alpha-amino group, allowing for sequential addition to a growing peptide chain anchored to a solid support.[5][6] The dichlorinated phenyl side chain can impart unique conformational constraints, enhance binding affinity through halogen bonding, and improve resistance to enzymatic degradation.
-
Drug Development and Medicinal Chemistry: The incorporation of this non-natural amino acid is a key tactic in lead optimization. It allows researchers to probe structure-activity relationships (SAR) by introducing steric bulk and altering the electronic properties of a peptide ligand.[7] This can lead to the development of more potent and selective agonists or antagonists for therapeutic targets like GPCRs or enzymes.
-
Protein Engineering: This compound can be used to modify proteins, potentially enhancing their stability and functionality for therapeutic or industrial applications.[2]
Analytical Characterization Workflow: A Self-Validating System
Ensuring the identity, purity, and stability of Fmoc-3,4-dichloro-L-homophenylalanine is paramount before its inclusion in any synthesis. The following workflow represents a robust, self-validating system for its characterization.
Caption: Analytical workflow for Fmoc-3,4-dichloro-L-homophenylalanine.
Experimental Protocol 1: Purity Determination by Reverse-Phase HPLC
Causality: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for assessing the purity of Fmoc-amino acids. The method separates the target compound from potential impurities (e.g., diastereomers, deletion sequences, or starting materials) based on differential partitioning between a nonpolar stationary phase and a polar mobile phase. The high sensitivity of UV detection at the characteristic absorbance wavelengths of the Fmoc group ensures accurate quantification.
Methodology:
-
System Preparation: Utilize an HPLC system equipped with a C18 column (e.g., Phenomenex Luna C18, 5 µm, 250 x 4.6 mm).[8]
-
Mobile Phase Preparation:
-
Mobile Phase A: HPLC-grade water with 0.08% Trifluoroacetic Acid (TFA).[8]
-
Mobile Phase B: HPLC-grade acetonitrile (ACN) with 0.08% TFA.[8]
-
Expert Insight: TFA acts as an ion-pairing agent, sharpening peaks by minimizing secondary interactions between the analyte's carboxylate group and the silica backbone of the column.
-
-
Sample Preparation: Prepare a 1 mg/mL stock solution of Fmoc-3,4-dichloro-L-homophenylalanine in 50:50 ACN/Water.
-
Chromatographic Conditions:
-
Data Analysis: Integrate the peak area of the main compound and all impurities. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%. A purity level of ≥98% is common for high-quality reagents.[2]
Experimental Protocol 2: Molecular Weight Confirmation by LC-MS
Causality: Liquid Chromatography-Mass Spectrometry (LC-MS) provides unequivocal confirmation of the compound's molecular identity.[9] By coupling HPLC separation with mass spectrometry, we can verify that the major peak from the HPLC analysis corresponds to the correct molecular weight of Fmoc-3,4-dichloro-L-homophenylalanine (470.35 Da). Electrospray ionization (ESI) is the preferred method as it is a soft ionization technique that minimizes fragmentation, allowing for clear observation of the molecular ion.
Methodology:
-
System: Use an HPLC system coupled to an ESI mass spectrometer.[8]
-
Chromatography: Employ the same HPLC method as described in Protocol 1.
-
Mass Spectrometer Settings (Illustrative):
-
Ionization Mode: ESI, Positive.
-
Expert Insight: Positive mode is chosen to observe the protonated molecular ion [M+H]⁺, which is typically the most abundant species for molecules with basic sites like the amide nitrogen.
-
Mass Range: m/z 100–1000 amu.[8]
-
Fragmentor Voltage: 30-70 V (optimize for minimal fragmentation).[8]
-
-
Data Analysis: Analyze the mass spectrum corresponding to the main HPLC peak. The expected primary ions are:
-
[M+H]⁺: ~471.09 m/z
-
[M+Na]⁺: ~493.07 m/z
-
[M+K]⁺: ~509.04 m/z
-
Experimental Protocol 3: Structural Verification by ¹H NMR Spectroscopy
Causality: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information by probing the chemical environment of each proton in the molecule. For Fmoc-3,4-dichloro-L-homophenylalanine, a ¹H NMR spectrum will confirm the presence and connectivity of the Fmoc group, the amino acid backbone, and the dichlorinated phenyl ring, validating the overall structure.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent such as DMSO-d₆ or DMF-d₇.[8]
-
Expert Insight: DMSO-d₆ is often preferred as it effectively solubilizes the compound and its residual water peak does not obscure key signals. The acidic carboxyl proton and the amide N-H proton are often visible in DMSO.
-
-
Instrument: A 400 MHz or higher NMR spectrometer is recommended for adequate signal dispersion.[10]
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
Expected Spectral Features (Predicted):
-
Fmoc Group Protons (δ ~7.2-7.9 ppm): A series of multiplets corresponding to the 8 aromatic protons of the fluorenyl group.
-
Fmoc CH and CH₂ Protons (δ ~4.2-4.4 ppm): Multiplets corresponding to the aliphatic protons of the fluorenylmethoxy group.
-
Dichlorophenyl Protons (δ ~7.3-7.6 ppm): Distinct signals in the aromatic region corresponding to the 3 protons on the dichlorinated ring.
-
Backbone α-CH (δ ~4.0-4.5 ppm): A multiplet coupled to the adjacent β-CH₂ and the N-H proton.
-
Backbone β-CH₂ and γ-CH₂ (δ ~1.8-2.8 ppm): A set of complex multiplets corresponding to the two methylene groups in the homophenylalanine side chain.
-
Amide N-H (δ ~7.5-8.5 ppm): A doublet (in DMSO-d₆) coupled to the α-CH.
-
Carboxyl O-H (δ >10 ppm): A broad singlet, often not observed unless in a very dry solvent.
-
Conclusion
Fmoc-3,4-dichloro-L-homophenylalanine is a highly valuable, specialized reagent for modern peptide chemistry. Its unique combination of an extended backbone and a di-halogenated aromatic ring provides a powerful tool for modulating the biological and physical properties of synthetic peptides. A thorough characterization of its physicochemical properties, using a multi-technique approach of HPLC, MS, and NMR, is not merely a quality control measure but a foundational step that ensures the integrity and reproducibility of complex research and development endeavors. The protocols and data presented in this guide serve as a robust framework for scientists to confidently integrate this building block into their synthetic workflows.
References
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Fmoc-3,4-dichloro-L-homophenylalanine 95% | CAS: 1260616-12-3 | AChemBlock [achemblock.com]
- 4. 1260616-12-3|Fmoc-3,4-dichloro-L-homophenylalanine|BLD Pharm [bldpharm.com]
- 5. Automated Peptide Synthesizers [peptidemachines.com]
- 6. glycopep.com [glycopep.com]
- 7. chemimpex.com [chemimpex.com]
- 8. cris.unibo.it [cris.unibo.it]
- 9. Fmoc-3,5-dichloro-D-homophenylalanine|RUO [benchchem.com]
- 10. rsc.org [rsc.org]
